molecular formula C12H14N2O2 B8514238 1-tert-butyl-5-nitro-1H-indole

1-tert-butyl-5-nitro-1H-indole

Cat. No.: B8514238
M. Wt: 218.25 g/mol
InChI Key: BBQUWLCGRDNGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl-5-nitro-1H-indole (CAS: 952664-78-7) is a substituted indole derivative with a tert-butyl group at the N1 position and a nitro group at the C5 position. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol . Key physicochemical properties include a topological polar surface area (TPSA) of 50.8 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-tert-butyl-5-nitroindole

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)13-7-6-9-8-10(14(15)16)4-5-11(9)13/h4-8H,1-3H3

InChI Key

BBQUWLCGRDNGKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Steric and Electronic Effects

  • Steric Bulk : The tert-butyl group in 1-tert-butyl-5-nitro-1H-indole provides significant steric hindrance compared to smaller substituents like methyl (e.g., 5-Fluoro-1-methyl-1H-indole ) or allyl (e.g., 1-Allyl-5-nitro-1H-indole ). This bulk may reduce nucleophilic attack at the N1 position .
  • Electronic Effects : The nitro group at C5 is a strong electron-withdrawing group, which decreases electron density in the indole ring. This contrasts with electron-donating groups (e.g., methyl in 2-tert-butyl-5-methyl-1H-indole ) or halogens (e.g., fluoro in 5-Fluoro-1-methyl-1H-indole ), which alter aromatic reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.